![molecular formula C21H14N4O2S B2809449 (Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-44-6](/img/structure/B2809449.png)
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide
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Description
(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide, also known as OTCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemical Sensing
Coumarin benzothiazole derivatives, closely related to the queried chemical, have shown promising applications as chemosensors. For instance, compounds with a similar structure to the queried chemical have demonstrated the ability to recognize cyanide anions. The recognition process involves a Michael addition reaction, leading to observable color changes and fluorescence quenching. This property signifies the potential of such compounds in chemical sensing and detection applications, particularly for cyanide anions (Wang et al., 2015).
Synthesis and Antimicrobial Activity
Novel derivatives similar to the queried chemical have been synthesized and evaluated for their biological activities. Some derivatives have been reported to exhibit significant antimicrobial activity against various bacterial strains. The synthesis techniques often involve environmentally friendly procedures and result in compounds with potential biological applications. For example, some compounds demonstrated notable antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Cytotoxicity and Anticancer Properties
Some synthesized coumarin derivatives have shown promising in vitro cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy. The compounds’ structures, characterized by various spectroscopic techniques, contribute to their biological activities, indicating their significance in medicinal chemistry and drug design. The compounds were also evaluated for their antioxidant activity, with some showing significant results compared to standard drugs (Thota, Nadipelly, Shenkesi, & Yerra, 2015).
properties
IUPAC Name |
(2Z)-N-(3-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c1-13-5-4-7-15(9-13)24-25-17(11-22)20-23-18(12-28-20)16-10-14-6-2-3-8-19(14)27-21(16)26/h2-10,12,24H,1H3/b25-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNFERDKRZJGJ-UQQQWYQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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